REACTION_CXSMILES
|
[NH:1]=[C:2]1[N:6]([CH2:7][CH2:8][OH:9])[C:5]2[CH:10]=[CH:11][C:12]([O:14][C:15]([F:18])([F:17])[F:16])=[CH:13][C:4]=2[S:3]1.NC1SC2C=C(OC(F)(F)F)C=CC=2N=1.[Br:34]CCO>C(O)C>[BrH:34].[NH:1]=[C:2]1[N:6]([CH2:7][CH2:8][OH:9])[C:5]2[CH:10]=[CH:11][C:12]([O:14][C:15]([F:18])([F:16])[F:17])=[CH:13][C:4]=2[S:3]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=C1SC2=C(N1CCO)C=CC(=C2)OC(F)(F)F
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl ether (100 cc)
|
Reaction Time |
95 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.N=C1SC2=C(N1CCO)C=CC(=C2)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |